molecular formula C28H24FNO2 B14941066 (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14941066
M. Wt: 425.5 g/mol
InChI Key: ANSUJZXBEGRLOW-CJLVFECKSA-N
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Description

(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorine atom, multiple methyl groups, and a fused pyrroloquinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and various alkylating agents. Key steps in the synthesis may involve:

    Aldol Condensation: This step involves the formation of the core structure through the reaction of an aldehyde with a ketone in the presence of a base.

    Cyclization: The intermediate compounds undergo cyclization to form the fused pyrroloquinoline system.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its reduced form.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Br2 or Cl2 in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrroloquinoline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom and the fused pyrroloquinoline system play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Lacks the oxo-phenylethylidene group.

    4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Lacks the fluorine atom.

Uniqueness

The presence of the fluorine atom and the oxo-phenylethylidene group in (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C28H24FNO2

Molecular Weight

425.5 g/mol

IUPAC Name

(3E)-6-fluoro-9,11,11-trimethyl-3-phenacylidene-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C28H24FNO2/c1-27(2)17-28(3,19-12-8-5-9-13-19)23-15-20(29)14-21-22(26(32)30(27)25(21)23)16-24(31)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3/b22-16+

InChI Key

ANSUJZXBEGRLOW-CJLVFECKSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC=CC=C4)F)(C)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4)F)(C)C5=CC=CC=C5)C

Origin of Product

United States

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